molecular formula C8H6O4 B1589027 2,4-Dihydroxyisophthalaldehyde CAS No. 3328-71-0

2,4-Dihydroxyisophthalaldehyde

Cat. No. B1589027
CAS RN: 3328-71-0
M. Wt: 166.13 g/mol
InChI Key: AYZFTYFURGCPEJ-UHFFFAOYSA-N
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Description

2,4-Dihydroxyisophthalaldehyde (2,4-DIHA) is a naturally occurring organic compound that is used in a wide range of scientific applications. It is a versatile compound with many interesting features and is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

2,4-Dihydroxyisophthalaldehyde has been studied for its molecular structure and intramolecular hydrogen bonding. Research by Borisenko, Zauer, and Hargittai (1996) highlighted the significance of intramolecular hydrogen bonding in 2,4-dihydroxyisophthalaldehyde and its impact on the molecule’s structure. This type of bonding is crucial for understanding the chemical properties and reactivity of the compound (Borisenko, Zauer, & Hargittai, 1996).

Synthesis and Structural Applications

Szymkowiak et al. (2018) explored the use of 2,4-dihydroxyisophthalaldehyde in the synthesis of resorcinsalens, a type of polyimine macrocycle. The research demonstrated how the reaction medium can control the structure and stoichiometry of these macrocycles, which have potential applications in supramolecular chemistry (Szymkowiak, Warżajtis, Rychlewska, & Kwit, 2018).

Spectroscopic Analysis and Antioxidant Activities

Brito et al. (2017) conducted spectroscopic studies of 2,4-dihydroxyisophthalaldehyde to determine its dissociation constants and relate them to its antioxidant activities. Understanding these properties is essential for evaluating the potential of 2,4-dihydroxyisophthalaldehyde in various scientific applications (Brito, Mellado, Montoya, Palma, Rodríguez-Amaro, & Mayén, 2017).

Organic Synthesis and Catalysis

The synthesis of 2,4-dihydroxyisophthalaldehyde and its derivatives has been a subject of research, as illustrated by Worden et al. (1970). Their work provides insights into the methodologies for preparing these compounds, which are critical in various organic synthesis and catalysis processes (Worden, Kaufman, Smith, & Widiger, 1970).

Optical and Fluorescent Properties

Research on 2,4-dihydroxyisophthalaldehyde has also focused on its optical properties. For example, studies have investigated its use in fluorescent detection and as a ligand in the formation of organometallic complexes, highlighting its potential in materials science and photoluminescent applications (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

2,4-dihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZFTYFURGCPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470006
Record name 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxyisophthalaldehyde

CAS RN

3328-71-0
Record name 2,4-Dihydroxy-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3328-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
YS Alekseenko, BS Lukyanov, AN Utenyshev… - Chemistry of …, 2006 - Springer
Novel series of photochromic indoline and benzoxazine spiropyrans containing ortho-placed formyl and hydroxyl groups in the benzene ring of the chromene part of the molecule have …
Number of citations: 13 link.springer.com
ЮС Алексеенко, БС Лукьянов, АН Утенышев… - Chemistry of …, 2023 - hgs.osi.lv
Novel series of photochromic indoline and benzoxazine spiropyrans containing ortho-placed formyl and hydroxyl groups in the benzene ring of the chromene part of the molecule have …
Number of citations: 3 hgs.osi.lv
J Szymkowiak, B Warżajtis… - … –A European Journal, 2018 - Wiley Online Library
Substituted 2,4‐ and 4,6‐dihydroxyisophthalaldehydes were condensed with optically pure and racemic trans‐1,2‐diaminocyclohexane to form resorcinarene‐like polyimine …
YS Alekseenko, BS Lukyanov, AN Utenyshev… - …, 2007 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
M YOSHIOKA, A OHARA, H KONDO… - Chemical and …, 1969 - jstage.jst.go.jp
with conc. HC1. The voluminous precipitate was filtered off and washed with 95%, EtOH. The combined Page 1 1276 Vol. 17 (1969) General Procedure for Synthesis of N-substituted 2,2…
Number of citations: 6 www.jstage.jst.go.jp
PE Hansen - Molecules, 2015 - mdpi.com
The paper deals with the use of isotope effects on chemical shifts in characterizing intramolecular hydrogen bonds. Both so-called resonance-assisted (RAHB) and non-RAHB systems …
Number of citations: 30 www.mdpi.com
AO Bulanov, IN Shcherbakov, YP Tupolova… - … Section C: Crystal …, 2009 - scripts.iucr.org
A novel chelatofore functionalized spiropyran of the 2-oxaindane series, namely 8-formyl-7-hydroxy-3′,3′-dimethylspiro[2H-chromene-2,1′(3′H)-2-benzofuran], C19H16O4, is …
Number of citations: 15 scripts.iucr.org
IV Ozhogin, VV Tkachev, BS Lukyanov… - Journal of Molecular …, 2018 - Elsevier
Based on a new polyfunctional derivative of dihydroxyisophtalic aldehyde (1) spiropyrans of 1,3-benzoxazin-4-one series with two carbonyl and a hydroxygroup in the [2H]-chromene …
Number of citations: 13 www.sciencedirect.com
DE Burton, K Clarke, GW Gray - Journal of the Chemical Society …, 1965 - pubs.rsc.org
An attempt has beenmade to assess the importance of (a) chelation of metal ions, and (b) the toxic properties of the formyl group, in determining the bactericidal activities of …
Number of citations: 13 pubs.rsc.org
S KOBAYASHI, M AZEKAWA… - Chemical and …, 1969 - jstage.jst.go.jp
In this method effiuent speed of the developer is 30 ml/hr, but if effluent speed is increased, analytical times should be shortened. Developer were effiuent on three times of stepped …
Number of citations: 2 www.jstage.jst.go.jp

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